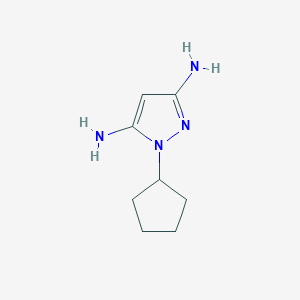

1-cyclopentyl-1H-pyrazole-3,5-diamine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is the branch of chemistry dealing with cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. Nitrogen-containing heterocycles are especially vital as their structural motifs are found in a vast array of natural products, including vitamins, hormones, and antibiotics. rsc.org

Pyrazole (B372694) is an aromatic, five-membered heterocyclic compound with the molecular formula C₃H₄N₂. It contains two adjacent nitrogen atoms in its ring. numberanalytics.comorientjchem.org The pyrazole ring is a versatile scaffold in medicinal chemistry and drug design. numberanalytics.com Pyrazole derivatives, such as pyrazole diamines, are compounds that feature the core pyrazole structure with additional functional groups. 1-cyclopentyl-1H-pyrazole-3,5-diamine features a pyrazole ring substituted with a cyclopentyl group at the N1 position and two amine (diamine) groups at the C3 and C5 positions. The presence of the amino groups makes it a potential building block in the synthesis of more complex molecules and a candidate for biological activity studies. cymitquimica.com

Table 1: Properties of the Parent Compound Pyrazole

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄N₂ |

| Molar Mass | 68.08 g/mol |

| Appearance | Colorless solid |

| Melting Point | 66-70 °C |

| Boiling Point | 186-188 °C |

Historical Development and Significance of Pyrazole Derivatives

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. globalresearchonline.netwikipedia.org A few years later, in 1889, pyrazole itself was first synthesized by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net One of the classical and fundamental methods for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of β-diketones with hydrazines. wikipedia.orgmdpi.com

The significance of pyrazole derivatives has grown immensely since their discovery. They form the structural core of a wide range of biologically active compounds. rsc.org This has led to their extensive use in the pharmaceutical and agrochemical industries. orientjchem.orgnumberanalytics.com In medicine, pyrazole derivatives are known for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comglobalresearchonline.netnih.gov Notable drugs containing the pyrazole scaffold include the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. nih.gov In agriculture, various pyrazole derivatives are employed as effective herbicides, insecticides, and fungicides. nih.govontosight.ai The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. orientjchem.orgwikipedia.org

Scope and Research Objectives for this compound

While the broader class of pyrazole-3,5-diamine derivatives has been a subject of scientific inquiry, specific research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the research objectives for this specific compound can be inferred based on the established importance of its constituent parts: the pyrazole-3,5-diamine core and the N-cyclopentyl substituent.

The primary research objective would be the synthesis and characterization of this novel compound. The synthesis would likely involve the cyclocondensation of a suitable β-ketonitrile with a cyclopentylhydrazine (B1295993) derivative, a common strategy for forming N-substituted pyrazoles.

Following a successful synthesis, the main scope of research would be to investigate its potential as a bioactive agent. The pyrazole-3,5-diamine scaffold is a known pharmacophore, and researchers have synthesized various derivatives to explore their therapeutic potential, for instance, as antitubercular agents. researchgate.net The introduction of a cyclopentyl group at the N1 position introduces a lipophilic (fat-soluble) character to the molecule. This modification can significantly influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes and interact with biological targets.

Therefore, key research objectives would include:

Chemical Synthesis: Developing an efficient and scalable synthetic route to produce high-purity this compound.

Structural Elucidation: Confirming the molecular structure using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Evaluating the compound's activity across a range of biological assays to identify potential therapeutic applications. This could include screening for anticancer, anti-inflammatory, or antimicrobial properties, which are common for this class of compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: Using the compound as a lead structure to synthesize related analogs, thereby exploring how modifications to the cyclopentyl group or the diamine functionalities affect its biological activity. This helps in optimizing the compound for higher potency and selectivity.

In essence, research on this compound would aim to expand the chemical space of bioactive pyrazoles, potentially leading to the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpyrazole-3,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-7-5-8(10)12(11-7)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMISJZAFHSQRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentyl 1h Pyrazole 3,5 Diamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 1-cyclopentyl-1H-pyrazole-3,5-diamine identifies two primary strategic disconnections to reveal plausible starting materials. The core of the molecule is the 3,5-diaminopyrazole ring.

The most logical disconnections are the C-N bonds within the pyrazole (B372694) ring, which points to a cyclization reaction between a hydrazine (B178648) derivative and a three-carbon precursor. Specifically, this approach suggests two key starting materials:

Cyclopentylhydrazine (B1295993) : This component introduces the N1-cyclopentyl group.

A malononitrile derivative or equivalent : A three-carbon chain with reactive groups at both ends is necessary to form the pyrazole backbone and install the two amino groups. Malononitrile is an ideal precursor for this purpose.

An alternative disconnection involves breaking the N1-cyclopentyl bond. This suggests a pathway where the 3,5-diamino-1H-pyrazole core is first synthesized and then subsequently functionalized with a cyclopentyl group. This leads to the following precursors:

3,5-diamino-1H-pyrazole : The unsubstituted pyrazole core.

A cyclopentylating agent : Such as cyclopentyl bromide or iodide.

These two approaches form the basis for the primary synthetic strategies discussed below.

Precursor Synthesis and Intermediate Derivatization

The success of the synthesis hinges on the availability and preparation of key precursors. The most common pathway for forming 3,5-diaminopyrazoles involves the reaction of a hydrazine with a dicyanide intermediate. nih.gov

A widely used intermediate is formed from the reaction of an aniline with a diazotizing agent, which is then quenched with malononitrile. nih.govmdpi.com For the synthesis of the unsubstituted 3,5-diamino-1H-pyrazole, a common route involves the ring-closure reaction of an intermediate derived from malononitrile and a diazotized aniline, followed by the addition of hydrazine hydrate. mdpi.com

For the target molecule, this compound, the most direct precursor is cyclopentylhydrazine. This reagent can be synthesized through various methods, though it is also commercially available. The alternative strategy requires the synthesis of the parent 3,5-diamino-1H-pyrazole, which is typically formed by the cyclization of an appropriate precursor with hydrazine hydrate. nih.govmdpi.com This intermediate would then be derivatized in a subsequent step.

Direct Synthetic Routes to this compound

Direct synthesis of the target compound can be achieved through two main strategies: building the pyrazole ring with the cyclopentyl group already attached or adding the cyclopentyl group to a pre-formed pyrazole ring.

Cyclization Reactions for Pyrazole Core Formation

The most prevalent and efficient method for constructing the 3,5-diaminopyrazole core is the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov For 3,5-diaminopyrazoles specifically, the reaction between a hydrazine and a malononitrile-derived intermediate is a standard and effective approach. nih.govbeilstein-journals.org

In a direct synthesis of this compound, cyclopentylhydrazine would be reacted with a suitable three-carbon electrophile, such as 2-(1-ethoxyethylidene)malononitrile or similar activated malononitrile derivatives. beilstein-journals.org The reaction proceeds via nucleophilic attack of the hydrazine on the dinitrile compound, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring. This one-step process is highly convergent, directly establishing the desired substitution pattern.

A general scheme for this type of reaction is the condensation of a hydrazine derivative with malononitrile in the presence of a base, or with a pre-formed intermediate like an arylidene malononitrile. nih.gov

Substitution and Functionalization Approaches for N1-Cyclopentyl Introduction

An alternative to direct cyclization with cyclopentylhydrazine is the post-synthesis functionalization of the 3,5-diamino-1H-pyrazole core. This two-step approach first involves the synthesis of the parent pyrazole, typically by reacting an intermediate with hydrazine hydrate. nih.govmdpi.com

Once 3,5-diamino-1H-pyrazole is obtained, the cyclopentyl group can be introduced via N-alkylation. This is a common strategy for functionalizing nitrogen-containing heterocycles. The reaction would involve treating the 3,5-diamino-1H-pyrazole with a suitable cyclopentylating agent, such as cyclopentyl bromide or cyclopentyl iodide, in the presence of a base. The base (e.g., sodium hydride, potassium carbonate) is required to deprotonate the pyrazole nitrogen, generating a nucleophilic anion that then attacks the cyclopentyl halide in a standard SN2 reaction.

While this method is viable, it can sometimes lead to mixtures of N1 and N2 alkylated products, requiring careful control of reaction conditions and subsequent purification. beilstein-journals.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring safety and scalability. For the synthesis of related 3,5-diaminopyrazoles, several parameters have been systematically investigated. mdpi.comnih.gov

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact reaction rates and product precipitation. For the cyclization step, ethanol is commonly used, but investigations into other solvents have been conducted to improve yield by ensuring full precipitation of the product. mdpi.com

Temperature: Temperature control is critical, especially in preliminary diazotization steps which are often conducted at 0°C to maintain the stability of the diazonium intermediate. nih.gov For the cyclization, reactions are often run at room temperature overnight, but gentle heating can sometimes be employed to drive the reaction to completion. mdpi.com

Reactant Stoichiometry: The molar ratios of the reactants are fine-tuned to maximize the conversion of the limiting reagent and minimize the formation of byproducts. Typically, a slight excess of the hydrazine component is used. mdpi.com

Catalyst: While many pyrazole syntheses proceed without a catalyst, some modern methods employ catalysts to improve efficiency and yield under milder conditions. For instance, nano-catalysts have been used for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles in eco-friendly solvent systems, achieving excellent yields in short reaction times. nih.gov

Below is a table summarizing typical reaction conditions for the synthesis of aminopyrazoles.

| Parameter | Condition | Rationale | Source |

| Solvent | Ethanol, H₂O/EtOH | Good solubility for reactants, allows product precipitation. | mdpi.com, nih.gov |

| Temperature | 0°C to Room Temp. | Controls stability of intermediates and reaction rate. | mdpi.com, nih.gov |

| Reaction Time | 15 min to Overnight | Varies based on reactants and use of catalysts. | mdpi.com, nih.gov |

| Catalyst | None or Nano-catalyst | Can enhance reaction speed and yield under mild conditions. | nih.gov |

Comparative Analysis of Synthetic Pathways and Methodological Advancements

When comparing the two primary synthetic pathways, several factors come into consideration.

Direct Cyclization with Cyclopentylhydrazine:

Advantages: This is a more convergent and atom-economical route, typically involving a single synthetic step to form the final product from key intermediates. It avoids the potential regioselectivity issues associated with post-synthesis alkylation.

Disadvantages: The primary drawback may be the availability and cost of the starting material, cyclopentylhydrazine.

Post-Synthesis N-Alkylation:

Advantages: This route uses readily available and inexpensive hydrazine hydrate to form the pyrazole core. It offers flexibility, allowing for the synthesis of a diverse library of N1-substituted pyrazoles from a common intermediate (3,5-diamino-1H-pyrazole).

Methodological Advancements: A significant advancement in the synthesis of related compounds is the transition from batch processing to flow chemistry . mdpi.com This is particularly advantageous for handling potentially hazardous intermediates, such as diazonium species, by generating and consuming them in situ in small, controlled volumes. Flow chemistry offers improved safety, better temperature control, and easier scalability, leading to high-purity products. mdpi.com For the synthesis of a 3,5-diaminopyrazole, a flow setup was successfully used to produce the key dicyanide intermediate on a large scale (420 g in 8 hours) with high purity. mdpi.com

Furthermore, the development of novel catalysts, such as modified layered double hydroxides, represents a move towards greener chemistry. These catalysts allow for reactions to be performed under milder conditions, in more environmentally friendly solvents like water/ethanol mixtures, and can often be recovered and reused. nih.gov

Conventional Batch Synthesis Approaches

Conventional batch synthesis remains a common method for the laboratory-scale preparation of pyrazole derivatives. For this compound, a plausible and widely utilized approach involves the cyclocondensation of a suitable 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. mdpi.com A common precursor for 3,5-diaminopyrazoles is malononitrile or its derivatives. connectjournals.comnih.gov

One potential synthetic route begins with the reaction of malononitrile with a diazotizing agent, followed by a reaction with cyclopentylhydrazine. A more direct and common method for creating the 3,5-diaminopyrazole core is the cyclization of a dicyanide intermediate with hydrazine. To obtain the N1-cyclopentyl substitution, one of two primary strategies is typically employed:

Direct cyclization with cyclopentylhydrazine: This is a straightforward approach where a suitable dinitrile precursor, such as 2-(arylhydrazono)propanedinitrile, is reacted with cyclopentylhydrazine. connectjournals.com The reaction is typically carried out in a suitable solvent like ethanol or acetic acid and may require heating or refluxing for several hours to drive the reaction to completion. connectjournals.com

N-alkylation of 3,5-diamino-1H-pyrazole: An alternative method involves the initial synthesis of the parent 3,5-diamino-1H-pyrazole through the cyclization of an appropriate precursor with hydrazine hydrate. nih.govmdpi.com The subsequent step is the selective N-alkylation of the pyrazole ring at the N1 position using a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. pharmaguideline.com The choice of base and reaction conditions is crucial to ensure selective alkylation on the ring nitrogen rather than the amino groups.

These batch methods are well-established and allow for the synthesis of a wide variety of pyrazole derivatives. mdpi.com However, they can sometimes be associated with long reaction times, potential side reactions, and challenges in scaling up.

Flow Chemistry and Continuous Processing Techniques in Pyrazole Synthesis

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. mdpi.comgalchimia.comscilit.com The application of continuous processing to the synthesis of pyrazoles, including derivatives like this compound, can lead to improved reaction control and higher yields. rsc.orgnih.gov

In a flow synthesis setup, reagents are continuously pumped through a heated and pressurized reactor coil or microreactor. galchimia.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be difficult to manage in large-scale batch reactors. mdpi.com For the synthesis of pyrazoles, flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as only a small amount of material is reacting at any given time. mdpi.com

A two-step continuous-flow methodology has been developed for the synthesis of 3,5-disubstituted pyrazoles, which could be adapted for this compound. nih.gov This often involves the in-situ generation of a reactive intermediate which then undergoes cyclization in a subsequent step within the flow system. nih.gov For instance, a flow process could be designed where a dinitrile precursor is first formed and then immediately mixed with a stream of cyclopentylhydrazine in a heated reactor to form the final product. This "telescoped" approach avoids the isolation of intermediates, saving time and resources. nih.gov

The benefits of using flow chemistry for pyrazole synthesis include:

Enhanced Safety: Reduced reaction volumes minimize the risks associated with exothermic reactions or the handling of hazardous reagents. mdpi.com

Improved Yield and Purity: Precise control over reaction conditions often leads to fewer side products and higher yields. galchimia.com

Rapid Optimization: The ability to quickly change reaction parameters allows for faster optimization of the synthetic protocol. galchimia.com

Scalability: Scaling up production is often as simple as running the flow reactor for a longer period. mdpi.com

Green Chemistry Principles in Synthetic Route Design (e.g., Solvent Selection)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize the environmental impact of chemical processes. nih.govbenthamdirect.com This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of waste. nih.govacs.org

Solvent Selection: A key aspect of green chemistry is the choice of solvent. Traditional pyrazole syntheses often employ volatile organic solvents. Green alternatives focus on the use of safer and more sustainable solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG). acs.org For the synthesis of pyrazole derivatives, water or ethanol-water mixtures have been successfully used as the reaction medium, often in conjunction with microwave irradiation to accelerate the reaction. nih.gov Solvent-free reactions, where the neat reagents are mixed, sometimes with a solid support or catalyst, represent an even greener approach. tandfonline.com

Energy Efficiency: Microwave-assisted synthesis has become a popular green technique for the synthesis of pyrazoles. nih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often improved yields. Ultrasound-assisted synthesis is another energy-efficient method that has been applied to the formation of pyrazole derivatives. nih.gov

Catalysis: The use of reusable and non-toxic catalysts is another cornerstone of green chemistry. In pyrazole synthesis, various green catalysts have been explored, including solid acids, bases, and metal-organic frameworks, which can often be recovered and reused, reducing waste and cost. acs.org

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Crystallographic Characterization Techniques in Research

Advanced Spectroscopic Probes and Their Application to Pyrazole (B372694) Diamine SystemsThis final section would explore the potential use of advanced spectroscopic techniques to study the properties of 1-cyclopentyl-1H-pyrazole-3,5-diamine and related systems. This could include, for example, the use of fluorescent probes to study its binding interactions or advanced NMR techniques to investigate its dynamic behavior in solution.

At present, the absence of specific data for "this compound" prevents the creation of this detailed and scientifically rigorous article.

Chemical Reactivity, Functionalization, and Derivatization Strategies

Reactivity of the Pyrazole (B372694) Core in 1-cyclopentyl-1H-pyrazole-3,5-diamine

The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing two adjacent nitrogen atoms. mdpi.com This inherent aromaticity confers it a degree of stability. The pyrazole nucleus possesses both a pyridine-like nitrogen (at position 2) and a pyrrole-like nitrogen (at position 1), which is substituted with a cyclopentyl group in the target molecule. mdpi.com The presence of two electron-donating amino groups at the C3 and C5 positions significantly enhances the electron density of the pyrazole ring, making it more susceptible to electrophilic attack compared to unsubstituted pyrazole. The C4 position is the most electron-rich carbon and, therefore, the primary site for electrophilic aromatic substitution. mdpi.com Conversely, the C3 and C5 positions, being attached to the electronegative nitrogen atoms and the electron-donating amino groups, are more prone to nucleophilic attack, particularly in derivatives where a leaving group is present. mdpi.com

The N-1 cyclopentyl group is not expected to significantly alter the fundamental reactivity of the pyrazole core, although it may exert some steric influence on reactions involving the adjacent N-2 position or the C5-amino group.

Reactivity of the Amine Functionalities (e.g., Nucleophilicity)

The two primary amine groups at the C3 and C5 positions are the most reactive sites for many chemical transformations. These exocyclic amino groups are significantly nucleophilic due to the lone pair of electrons on the nitrogen atoms. In the context of 3,5-diaminopyrazoles, the reactivity order of the nucleophilic sites is generally considered to be the 5-NH2 group, followed by the 3-NH2 group, the N1-H (if unsubstituted), and finally the C4 carbon. nih.gov For this compound, the exocyclic amines are the most potent nucleophilic centers.

The nucleophilicity of these amines allows them to readily react with a variety of electrophiles. This reactivity is influenced by both electronic and steric factors. The electron-donating nature of the pyrazole ring enhances the nucleophilicity of the attached amino groups. However, the steric bulk of the cyclopentyl group at N-1 and any reagents used may influence the relative reactivity of the C3 and C5 amino groups. The general trend for amine nucleophilicity is that it increases with basicity. masterorganicchemistry.com

Table 1: Comparison of Nucleophilicity of Various Amines (Illustrative)

| Amine | Solvent | Nucleophilicity Parameter (N) | Reference |

| Ammonia | Water | 9.5 | masterorganicchemistry.com |

| Ethylamine | Water | 12.9 | masterorganicchemistry.com |

| Diethylamine | Water | 14.7 | masterorganicchemistry.com |

| 1-alkyl-3,5-diaminopyrazole | Various | Expected to be high | Inferred from mdpi.comnih.gov |

Note: Specific nucleophilicity parameters for this compound are not available in the reviewed literature. The data for other amines are provided for a general comparison of the expected high nucleophilicity of the primary amine groups.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

Electrophilic Substitution: As previously noted, the C4 position of the pyrazole ring in this compound is highly activated towards electrophilic substitution due to the electron-donating effects of the two amino groups. mdpi.com Common electrophilic aromatic substitution reactions that can be anticipated include:

Halogenation: Introduction of bromine or chlorine at the C4 position.

Nitration: Introduction of a nitro group at the C4 position.

Sulfonation: Introduction of a sulfonic acid group at the C4 position.

Friedel-Crafts Alkylation and Acylation: While potentially challenging due to the basicity of the amino groups which can coordinate with the Lewis acid catalyst, these reactions could introduce alkyl or acyl groups at the C4 position under specific conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrazole ring itself is less common unless a suitable leaving group is present at the C3 or C5 positions. nih.gov However, the amino groups can be readily functionalized through nucleophilic attack on various electrophilic reagents. For instance, reaction with acid chlorides or isothiocyanates can lead to the formation of amides and thioureas, respectively, at the amino groups. researchgate.net

Cycloaddition and Condensation Reactions for Scaffold Expansion

The bifunctional nature of this compound, possessing two nucleophilic amino groups, makes it an excellent building block for the synthesis of fused heterocyclic systems. These reactions are crucial for expanding the molecular scaffold and accessing more complex chemical structures.

Condensation with β-Dicarbonyl Compounds: A prominent reaction for 3,5-diaminopyrazoles is their condensation with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) to form pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net The reaction proceeds through the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by an intramolecular cyclization and dehydration. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound. nih.govnih.gov

Table 2: Examples of Fused Heterocycles from Condensation Reactions of 3,5-Diaminopyrazoles (Illustrative)

| 3,5-Diaminopyrazole Derivative | β-Dicarbonyl Compound | Fused Heterocycle Product | Reference |

| 3,5-diamino-1H-pyrazole | Acetylacetone | 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine | nih.gov |

| 3,5-diamino-1H-pyrazole | Ethyl acetoacetate | 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-2-amine | nih.gov |

| This compound | Acetylacetone | 5,7-dimethyl-1-cyclopentylpyrazolo[1,5-a]pyrimidin-2-amine (Expected) | Inferred from mdpi.comnih.gov |

Note: This table provides examples of known reactions for the parent 3,5-diamino-1H-pyrazole to illustrate the expected reactivity of the title compound.

Cycloaddition Reactions: While the pyrazole ring itself can participate in cycloaddition reactions under certain conditions, a more common strategy for scaffold expansion involves the functionalization of the amino groups to introduce moieties that can then undergo cycloaddition. nih.govrsc.orgmdpi.comresearchgate.netyoutube.com For example, the amino groups could be converted into diazonium salts, which can then participate in various coupling reactions.

Formation of Coordination Complexes with Metal Centers (Ligand Chemistry)

The nitrogen atoms of the pyrazole ring and the exocyclic amino groups in this compound possess lone pairs of electrons, making the molecule an excellent candidate as a ligand for the formation of coordination complexes with various metal centers. researchgate.netrsc.org The field of pyrazole-based ligands is extensive, with applications in catalysis, materials science, and bioinorganic chemistry. saudijournals.com

This compound can act as a multidentate ligand. The specific binding mode will depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands. Potential coordination modes include:

Monodentate: Coordination through one of the pyrazole ring nitrogens (likely N2) or one of the amino group nitrogens.

Bidentate: Chelation involving one pyrazole nitrogen (N2) and the adjacent C3-amino group, or the C3- and C5-amino groups.

Bridging: The ligand can bridge two or more metal centers, with the pyrazole ring nitrogens and/or the amino groups coordinating to different metal ions. researchgate.net

The coordination of this ligand to a metal center can result in a variety of coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number and the electronic properties of the metal ion. nih.govmasterorganicchemistry.com

The versatile coordination behavior of pyrazole-based ligands allows for the synthesis of both homometallic (containing a single type of metal ion) and heterometallic (containing two or more different metal ions) complexes. mdpi.com By carefully selecting the reaction stoichiometry and the metal precursors, it is possible to construct discrete polynuclear complexes or extended coordination polymers. researchgate.net The cyclopentyl group at the N-1 position can influence the packing of these complexes in the solid state.

Influence of Cyclopentyl Substitution on Coordination Behavior

The coordination behavior of pyrazole-based ligands is intricately linked to the electronic and steric properties of the substituents on the pyrazole ring. The introduction of a cyclopentyl group at the N1 position of this compound imparts distinct characteristics that significantly influence its interaction with metal centers. This section explores the steric and electronic consequences of the cyclopentyl substituent on the ligand's coordination chemistry.

The presence of the bulky cyclopentyl group can lead to distortions in the typical coordination geometries observed for less hindered pyrazole ligands. For instance, in an octahedral complex, the cyclopentyl group may cause a tilting of the pyrazole ring to minimize steric clashes with other ligands in the coordination sphere. This can result in variations in the M-N-C bond angles (where M is the metal) compared to complexes with smaller N-substituents. Similarly, in square planar or tetrahedral complexes, the cyclopentyl group can influence the planarity or the ideal bond angles of the complex, respectively.

The steric demands of the cyclopentyl group also affect the number of ligands that can coordinate to a metal center. In cases where multiple ligands of this compound are involved, the bulky nature of the cyclopentyl substituents may prevent the formation of highly crowded coordination spheres that would be accessible to less hindered ligands. This can lead to the formation of complexes with lower coordination numbers or favor the adoption of specific isomeric forms to alleviate steric strain.

From an electronic standpoint, the cyclopentyl group is generally considered to be an electron-donating group through an inductive effect (+I). This electron-donating nature can increase the electron density on the pyrazole ring, thereby enhancing the Lewis basicity of the coordinating N2 nitrogen atom. A more basic N2 atom can form a stronger sigma bond with a metal center, potentially leading to more stable metal complexes. However, this electronic effect is often counterbalanced or even overshadowed by the more dominant steric effects.

To illustrate the potential impact of the cyclopentyl group, a comparative analysis of hypothetical coordination complex properties is presented in the table below. The data contrasts the expected parameters for complexes formed with pyrazole ligands bearing a small N-substituent (methyl), a bulky acyclic N-substituent (tert-butyl), and the N-cyclopentyl group. The values are illustrative and based on general principles of coordination chemistry and steric effects observed in related systems.

| Ligand Substituent | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | N-M-N Bond Angle (°) | Relative Stability Constant (log K) |

| N-Methyl | Cu(II) | Distorted Octahedral | 2.02 | 90.5 | 8.5 |

| N-tert-Butyl | Cu(II) | Distorted Tetrahedral | 2.08 | 105.2 | 7.2 |

| N-Cyclopentyl | Cu(II) | Distorted Square Planar | 2.06 | 95.8 | 7.8 |

| N-Methyl | Co(II) | Octahedral | 2.10 | 90.1 | 6.9 |

| N-tert-Butyl | Co(II) | Tetrahedral | 2.15 | 109.5 | 5.8 |

| N-Cyclopentyl | Co(II) | Distorted Octahedral | 2.13 | 93.2 | 6.4 |

Note: The data in this table is illustrative and intended to demonstrate the conceptual influence of different N-substituents on coordination parameters. Actual experimental values may vary.

Computational and Theoretical Investigations of 1 Cyclopentyl 1h Pyrazole 3,5 Diamine

Quantum Chemical Methods for Electronic Structure Analysis (e.g., Density Functional Theory - DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 1-cyclopentyl-1H-pyrazole-3,5-diamine. eurasianjournals.com DFT calculations offer a balance between computational cost and accuracy, making them a popular choice for studying a wide range of molecular systems. researchgate.net These methods are used to determine the optimized molecular geometry, electron distribution, and orbital energies, which are fundamental to understanding the molecule's stability and reactivity. eurasianjournals.com

For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a reliable description of its electronic properties. tandfonline.com Such calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, offering a three-dimensional view of the molecule's most stable arrangement.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the amino groups, which are strong electron-donating substituents. Conversely, the LUMO is likely distributed over the pyrazole ring, which can act as an electron acceptor. DFT calculations for similar pyrazole derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energies and their spatial distribution. jcsp.org.pk The presence of the two amino groups is expected to raise the HOMO energy, making the molecule a better electron donor. The cyclopentyl group, being a saturated alkyl group, would have a less pronounced electronic effect compared to the amino groups.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are illustrative and based on typical DFT calculations for similar pyrazole derivatives. Actual values would require specific quantum chemical computations.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.comwalisongo.ac.id The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would be expected to show regions of high negative potential around the nitrogen atoms of the pyrazole ring and the amino groups, due to the presence of lone pairs of electrons. researchgate.net These areas would be the most likely sites for interaction with electrophiles, such as protonation or coordination to metal ions. The hydrogen atoms of the amino groups and the N-H of the pyrazole ring would likely exhibit positive potential, making them potential sites for hydrogen bonding interactions. researchgate.net The cyclopentyl group, being largely nonpolar, would display a more neutral potential.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Experimental Validation

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. nih.govresearchgate.net

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For this compound, theoretical calculations would help in assigning the signals observed in the experimental spectrum to specific protons and carbon atoms in the molecule. For instance, the protons of the cyclopentyl group would have characteristic chemical shifts, and their coupling patterns could be rationalized through computational analysis.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net This allows for the assignment of specific vibrational modes, such as the N-H stretches of the amino and pyrazole groups, C-N stretches, and the various vibrations of the cyclopentyl and pyrazole rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum. researchgate.net These calculations can provide insights into the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how they are influenced by the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (pyrazole-H) | 5.0 - 6.0 ppm |

| ¹³C NMR | Chemical Shift (pyrazole-C-NH₂) | 140 - 150 ppm |

| IR | N-H Stretching Frequency | 3200 - 3500 cm⁻¹ |

| UV-Vis | λmax | 250 - 300 nm |

Note: These are illustrative values and would need to be confirmed by specific computational and experimental studies.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. researchgate.net For the synthesis of this compound, theoretical calculations can be used to investigate the reaction pathways, identify transition states, and determine the activation energies for different steps. koreascience.kr The formation of the pyrazole ring typically involves a cyclocondensation reaction. mdpi.com

For example, a plausible synthesis could involve the reaction of a β-dicarbonyl compound with cyclopentylhydrazine (B1295993). Computational studies could model this reaction to:

Determine the most likely initial step, such as the nucleophilic attack of the hydrazine (B178648) on a carbonyl group.

Identify key intermediates, such as the initial adduct and the subsequent cyclized intermediate.

Calculate the energy barriers for each step, including the final dehydration step to form the aromatic pyrazole ring.

By mapping out the entire reaction energy profile, computational chemistry can provide valuable insights into the factors that control the reaction rate and selectivity, aiding in the optimization of synthetic procedures. koreascience.kr

Potential Applications and Broader Scientific Impact Non Clinical Focus

Role as a Synthetic Building Block in Advanced Organic Synthesis

The 3,5-diaminopyrazole framework is a privileged scaffold in organic synthesis, serving as a versatile precursor for the construction of more complex heterocyclic systems. mdpi.com These derivatives are particularly valuable in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step, adhering to the principles of pot, atom, and step economy (PASE). nih.gov The presence of two nucleophilic amino groups and the reactive pyrazole (B372694) ring allows for a variety of chemical transformations.

The introduction of a cyclopentyl group at the N1 position of the pyrazole ring introduces specific steric and electronic properties. This substituent can influence the regioselectivity of subsequent reactions and modify the physical properties, such as solubility, of the resulting compounds. Pyrazole derivatives are foundational for synthesizing a wide range of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal and materials chemistry. mdpi.com The general synthetic utility of pyrazoles is vast, with established methods for their preparation through processes like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or via 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov

Application in Coordination Chemistry and Catalysis (as a ligand)

The pyrazole nucleus and its derivatives are cornerstones in the field of coordination chemistry, prized for their ability to act as effective N-donor ligands for a wide array of metal ions. researchgate.netresearchgate.net The 1-cyclopentyl-1H-pyrazole-3,5-diamine molecule is particularly interesting as a ligand due to its multiple coordination sites: the two nitrogen atoms of the pyrazole ring and the nitrogen atoms of the two amino groups. This structure allows it to function as a mono-, bi-, or polydentate ligand, enabling the formation of stable and structurally diverse metal complexes. researchgate.netresearchgate.net The cyclopentyl group can further influence the stability, solubility, and catalytic activity of these complexes by introducing steric hindrance around the metal center.

The ability of pyrazole-based ligands to bridge multiple metal centers makes them excellent candidates for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netacs.org These materials are crystalline solids composed of metal ions or clusters linked by organic ligands, creating porous, high-surface-area structures. MOFs assembled from pyrazolate linkers are a growing area of research, valued for applications in gas storage, separation, and heterogeneous catalysis. researchgate.netdigitellinc.com

While specific MOFs incorporating this compound have not been extensively documented, the structural motif is highly suitable for such applications. The diamino functionality provides additional sites for coordination or for post-synthetic modification, allowing for the fine-tuning of the MOF's pore environment and properties. digitellinc.com Researchers have successfully synthesized novel Hofmann-based MOFs using angular bis-pyrazole ligands, demonstrating their utility in creating frameworks for selective gas separation. rsc.org

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. researchgate.net The electronic properties of the pyrazole ring and its substituents can be tuned to modulate the reactivity of the coordinated metal center. Copper complexes with pyrazole-containing ligands, for instance, have been studied for their catecholase-like activity, effectively catalyzing the oxidation of catechols to o-quinones. bohrium.comresearchgate.net

Studies on pyrazole-linked metal catalysts show that the choice of both the ligand and the metal salt significantly impacts catalytic efficiency. bohrium.comresearchgate.net The solvent also plays a crucial role, with different activities observed in various media. researchgate.net For example, certain copper-pyrazole complexes exhibit high catalytic rates for catechol oxidation in tetrahydrofuran (B95107) (THF), while cobalt-pyrazole complexes are more effective for phenoxazinone synthase-like activity. bohrium.comresearchgate.net This highlights the potential for designing specialized catalysts based on the this compound ligand for specific oxidation or polymerization reactions.

| Ligand/Metal Combination | Reaction Type | Solvent | Catalytic Rate (V) µmol·L⁻¹·min⁻¹ |

|---|---|---|---|

| L6 / Cu(CH₃COO)₂ | Catecholase-like activity | THF | 5.596 |

| L4 / CoCl₂ | Phenoxazinone synthase activity | THF | 2.034 |

| Various Pyrazole Ligands / Cu(II) or Co(II) | Catecholase-like activity | Acetonitrile | No activity observed |

Potential in Material Science and Supramolecular Chemistry

The structural features of this compound also position it as a promising candidate for applications in material science and supramolecular chemistry. The combination of a rigid aromatic core with flexible amino groups capable of hydrogen bonding is ideal for creating ordered molecular assemblies.

Coordination complexes of d¹⁰ metals like Zinc(II) with pyrazole-based ligands have been shown to exhibit photoluminescent properties. rsc.org The emission characteristics of these materials are often attributed to ligand-to-metal charge transfer (LMCT) transitions and can be influenced by the specific structure of the ligand and the coordination geometry of the metal ion. By selecting appropriate metal centers and further modifying the this compound ligand, it may be possible to design novel luminescent materials for applications in sensors, displays, and lighting.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-defined molecular architectures. The pyrazole ring, with its N-H proton donor and lone-pair acceptor sites, is a classic functional group for directing supramolecular assembly. researchgate.net The 3,5-diamino derivative is particularly rich in hydrogen bonding capabilities.

The crystal structure of related compounds, such as 3,5-diamino-4-benzyl-1H-pyrazole, reveals extensive networks of N-H···N and N-H···π hydrogen bonds that dictate the solid-state packing. researchgate.net These interactions can lead to the formation of complex structures like bilayers and catemers. researchgate.net The presence of the cyclopentyl group in this compound would add a hydrophobic component, potentially directing assembly in aqueous media or enabling the formation of host-guest complexes where the cyclopentyl moiety resides within a molecular cavity. This controlled self-assembly is fundamental to creating advanced materials with tailored functions. researchgate.net

Contribution to Fundamental Heterocyclic Chemistry Research

The study of this compound offers significant insights into the fundamental principles of heterocyclic chemistry. Its specific substitution pattern provides a valuable molecular framework for exploring concepts of aromaticity, tautomerism, substituent effects, and regioselectivity, which are central to the understanding of heterocyclic compounds.

A Model for Studying Tautomerism and Regioselectivity

One of the most important features of the pyrazole ring is its capacity for annular tautomerism, a form of prototropy where the proton on the ring nitrogen can migrate between the N1 and N2 positions. nih.govcsic.es In unsubstituted or symmetrically 3,5-disubstituted pyrazoles, this rapid exchange can render the C3 and C5 positions chemically equivalent, which can be observed through techniques like NMR spectroscopy. nih.gov

However, the presence of the cyclopentyl group at the N1 position in this compound fundamentally alters this behavior. By occupying the N1 position, the alkyl group quenches the annular tautomerism, effectively "locking" the molecule into a single tautomeric form. nih.govlookchem.com This structural rigidity makes the C3 and C5 positions, and by extension the amino groups attached to them, chemically distinct. This distinction is crucial for fundamental research, as the compound becomes an excellent substrate for studying the regioselectivity of chemical reactions. beilstein-journals.orgnih.gov Researchers can investigate the differential reactivity of the 3-amino and 5-amino groups, providing deeper understanding of how electronic and steric factors govern reaction outcomes in polysubstituted pyrazole systems. researchgate.net

| Feature | 1H-Pyrazole-3,5-diamine | This compound |

| Annular Tautomerism | Present; rapid proton exchange between N1 and N2. | Absent; N1 position is blocked by the cyclopentyl group. |

| Equivalence of C3/C5 | Can be equivalent on the NMR timescale. nih.gov | Chemically distinct and non-equivalent. |

| Number of Signals in 13C NMR (Ring Carbons) | Potentially 2 signals due to time-averaging. | 3 distinct signals (C3, C4, C5). |

| Regioselectivity Studies | Complicated by the presence of multiple tautomers. | Ideal model for studying regioselective reactions at C3 vs. C5. nih.gov |

This table provides a conceptual comparison based on fundamental principles of pyrazole chemistry to illustrate the impact of N1-substitution.

Elucidating Electronic Substituent Effects

The this compound scaffold is also instrumental in elucidating the electronic effects of substituents on the pyrazole ring. The two amino groups at the C3 and C5 positions act as strong electron-donating groups, significantly increasing the electron density of the aromatic ring. nih.gov This has several fundamental consequences:

Enhanced Nucleophilicity: The increased electron density enhances the nucleophilicity of the pyrazole ring, particularly at the C4 position and the pyridine-like N2 nitrogen. This influences the ring's susceptibility to electrophilic attack.

Increased Basicity: The electron-donating nature of the two amino groups increases the basicity of the N2 nitrogen compared to unsubstituted pyrazole. nih.gov Studies on 3,5-diaminopyrazoles have noted their marked increase in basicity, which affects their reactivity, such as facilitating acylation reactions. researchgate.net

By studying the spectroscopic properties and chemical reactivity of this compound, chemists can gain quantitative data on how electronic effects are transmitted through the pyrazole system. For instance, computational studies on substituted pyrazoles help predict how electron-donating groups influence the stability of the ring and its reactivity profile. rsc.orgdntb.gov.ua

| Position | Substituent | Expected Electronic Effect | Impact on Reactivity |

| N1 | Cyclopentyl | Weak electron-donating (inductive); steric bulk. | Fixes tautomeric form; can sterically hinder reactions at N2 and C5. lookchem.com |

| N2 | (Lone Pair) | Primary site of basicity and protonation. | Basicity is increased by the two amino groups. nih.gov |

| C3 | Amino (-NH₂) | Strong electron-donating (resonance). | Enhances ring nucleophilicity; acts as a nucleophilic site for substitution/condensation. mdpi.com |

| C4 | Hydrogen (-H) | Site of potential electrophilic substitution. | Activated towards electrophiles due to electron-donating groups at C3/C5. |

| C5 | Amino (-NH₂) | Strong electron-donating (resonance). | Enhances ring nucleophilicity; acts as a nucleophilic site for substitution/condensation. beilstein-journals.org |

This table outlines the expected influence of each substituent on the fundamental electronic properties and reactivity of the this compound molecule.

Utility as a Versatile Synthetic Building Block

In the broader context of heterocyclic chemistry, aminopyrazoles are highly valued as versatile building blocks for the synthesis of more complex, fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov The differential reactivity of the ring nitrogens and the exocyclic amino groups allows for a variety of cyclocondensation reactions. The fixed structure of this compound provides a predictable platform for constructing such bicyclic systems, contributing to the synthetic chemist's toolbox for creating novel molecular architectures.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of pyrazole (B372694) derivatives has evolved significantly, with a growing emphasis on sustainable and efficient methodologies. researchgate.net Future efforts to synthesize 1-cyclopentyl-1H-pyrazole-3,5-diamine could move beyond traditional condensation reactions, which often require harsh conditions, and explore more advanced, environmentally benign strategies. nih.gov

Multicomponent Reactions (MCRs): MCRs offer an atom-economical and streamlined approach to complex molecules by combining three or more reactants in a single step. mdpi.com A potential MCR strategy for the target compound could involve the one-pot reaction of a cyclopentylhydrazine (B1295993) derivative, malononitrile, and another reactant to construct the pyrazole core efficiently. This approach, which has been successful for other pyrazole derivatives, minimizes waste and reduces reaction times. mdpi.comnih.gov

Flow Chemistry: Continuous flow chemistry provides enhanced safety, scalability, and control over reaction parameters compared to batch processing. nih.gov For the synthesis of diaminopyrazoles, which can involve hazardous intermediates like diazonium salts or highly exothermic reactions, flow chemistry is particularly advantageous. mdpi.commdpi.com A future approach could adapt the two-step flow process—condensation to form an intermediate followed by cyclization with a hydrazine (B178648)—to produce this compound with high purity and yield. galchimia.comrsc.org

Green Catalysis and Solvents: The principles of green chemistry can be integrated through the use of recyclable solid acid catalysts, such as nano silica-phosphoric acid, which eliminate the need for corrosive mineral acids. niscair.res.in Furthermore, employing greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. gsconlinepress.comresearchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis has proven effective in accelerating the formation of pyrazole rings, often leading to higher yields in significantly shorter reaction times compared to conventional heating. dergipark.org.trrsc.orgresearchgate.net Applying microwave irradiation to the cyclization step in the synthesis of this compound could offer a more sustainable and efficient production method. gsconlinepress.comnih.gov

| Synthetic Approach | Key Advantages | Potential Application to this compound | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, minimized waste | One-pot synthesis from cyclopentylhydrazine and nitrile-based precursors. | mdpi.comnih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise control of reaction conditions | Safe handling of potentially hazardous intermediates and exothermic cyclization steps. | nih.govmdpi.comgalchimia.com |

| Green Catalysis | Use of recyclable, non-corrosive solid acids | Employing catalysts like nano-SPA to replace traditional mineral acids. | niscair.res.in |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | Acceleration of the key cyclization step to form the pyrazole ring. | dergipark.org.trrsc.orgnih.gov |

Exploration of Advanced Spectroscopic and Imaging Techniques for Characterization

While standard spectroscopic methods such as FT-IR, NMR, and mass spectrometry are fundamental for structural confirmation, a deeper understanding of this compound can be achieved through more advanced techniques. researchgate.netajchem-a.commdpi.comtsijournals.com

Future characterization should include a comprehensive analysis using two-dimensional (2D) NMR spectroscopy (e.g., COSY, HSQC, HMBC). These techniques would be invaluable for unambiguously assigning the proton and carbon signals, especially for complex derivatives where simple 1D spectra may be insufficient for complete structural elucidation.

For solid-state characterization, single-crystal X-ray diffraction would provide definitive information on the molecule's three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the crystalline form. This is crucial for understanding its physical properties and for computational modeling.

Furthermore, advanced mass spectrometry techniques , such as High-Resolution Mass Spectrometry (HRMS), are essential for confirming the elemental composition with high precision. Tandem mass spectrometry (MS/MS) could be employed to study fragmentation patterns, which can aid in the structural identification of metabolites or degradation products in future studies.

Deeper Computational Modeling and Predictive Studies on Novel Derivatives

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new derivatives without the need for extensive empirical synthesis. eurasianjournals.comresearchgate.net

Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, molecular geometry, vibrational frequencies, and reactivity. eurasianjournals.com This allows for a detailed understanding of its chemical behavior and provides insights that can be correlated with experimental spectroscopic data.

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are vital for predicting the biological potential of novel derivatives. eurasianjournals.com By creating a virtual library of compounds based on the this compound scaffold, these models can predict their binding affinity to specific biological targets, thereby prioritizing the synthesis of the most promising candidates for applications in drug discovery.

Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule and its interactions with biological macromolecules or solvents over time. eurasianjournals.com This provides a dynamic view of its behavior, which is crucial for understanding its mechanism of action at a molecular level.

| Computational Method | Objective | Application to this compound | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Predict electronic structure, geometry, and reactivity. | Optimize molecular structure and correlate with spectroscopic data. | eurasianjournals.com |

| QSAR and Molecular Docking | Predict biological activity and binding modes. | Screen virtual libraries of derivatives for potential therapeutic targets. | eurasianjournals.com |

| Molecular Dynamics (MD) | Simulate dynamic behavior and interactions. | Understand conformational flexibility and binding stability with biological targets. | eurasianjournals.com |

Expansion of Derivatization Strategies for Enhanced Chemical Functionality

The this compound scaffold offers multiple reactive sites for derivatization, allowing for the fine-tuning of its physicochemical and biological properties. The two primary amino groups and the N1 position of the pyrazole ring are key handles for chemical modification. nih.gov

Future research could focus on:

N-Acylation/Sulfonylation: Reacting the 3- and 5-amino groups with various acyl chlorides or sulfonyl chlorides to produce a series of amides and sulfonamides. This strategy has been used on related diaminopyrazoles and can significantly alter properties like solubility and biological activity. nih.gov

Schiff Base Formation: Condensation of the amino groups with various aldehydes or ketones to form Schiff bases (imines), introducing a wide range of substituents and extending the conjugation of the system.

Synthesis of Fused Heterocycles: The diamine functionality can serve as a precursor for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, by reacting with β-dicarbonyl compounds. This opens the door to entirely new classes of compounds with potentially unique properties. researchgate.net

Integration with Emerging Chemical Technologies (e.g., AI-driven synthesis planning)

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms in molecular design and synthesis. For a novel compound like this compound, these technologies can accelerate the research and development cycle.

Machine learning (ML) models can be trained on existing data from pyrazole derivatives to predict various properties for new, virtual derivatives of the target compound. This includes predicting solubility, toxicity, and biological activity, allowing researchers to perform in silico screening of large virtual libraries and focus experimental efforts on the most promising candidates. This data-driven approach can significantly reduce the time and cost associated with discovering new functional molecules.

Q & A

Q. What is the standard synthetic route for 1-cyclopentyl-1H-pyrazole-3,5-diamine, and how is its molecular structure confirmed?

The compound is synthesized via cyclocondensation of hydrazine derivatives with diketones in ethanol under nitrogen. For example, 1-[3-(4-chlorophenyl)isoquinolin-1-yl]-3,5-diphenyl-1H-pyrazole analogs are prepared by reacting hydrazine derivatives with 1,3-diketones, followed by column chromatography and recrystallization . Structural confirmation involves FT-IR (to identify functional groups), NMR (for proton and carbon environments), and single-crystal X-ray diffraction (SC-XRD) using programs like SHELX for refinement .

Q. Which spectroscopic techniques are critical for assessing purity and structural integrity?

- FT-IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3428 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve substituent environments (e.g., cyclopentyl protons at δ 1.5–2.0 ppm) .

- Mass Spectrometry : Validates molecular weight (C₆H₁₂N₄; MW 140.2 g/mol) .

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N percentages) .

Q. How is purity (>95%) achieved and validated during synthesis?

High purity is achieved via iterative recrystallization (e.g., using dichloromethane/hexane) and chromatography (silica gel, ethyl acetate/hexane eluent). Purity is quantified by HPLC and validated through consistent spectroscopic data and elemental analysis .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., unexpected NH₂ group geometry in NMR vs. SC-XRD) are addressed by:

- Multi-technique validation : Cross-referencing FT-IR, NMR, and SC-XRD.

- Hydrogen bonding analysis : SC-XRD refinement in SHELXL models hydrogen positions computationally, with Uiso values adjusted to match thermal parameters .

- Dynamic NMR studies : To assess conformational flexibility in solution .

Q. What computational methods optimize structural and electronic properties for derivatives?

- Density Functional Theory (DFT) : Calculates charge distribution and reactive sites (e.g., cyclopentyl ring strain effects) .

- Molecular Docking : Screens bioactivity by simulating interactions with targets (e.g., HCV NS5B polymerase for pyrazole analogs) .

- Molecular Dynamics (MD) : Predicts stability in solvent environments .

Q. What role does the cyclopentyl group play in modifying reactivity and bioactivity?

The cyclopentyl substituent:

- Steric effects : Shields the pyrazole core, reducing unwanted side reactions .

- Lipophilicity : Enhances membrane permeability, critical for medicinal applications (e.g., antitumor activity in pyrazole derivatives) .

- Conformational rigidity : Restricts rotation, favoring selective binding to biological targets .

Q. How can microwave-assisted synthesis improve yield and scalability?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (>90%) by enhancing energy transfer. This method is particularly effective for cyclocondensation reactions, minimizing byproducts like unreacted diketones .

Methodological Considerations

- Crystallographic Refinement : Use SHELX software for high-resolution data (R factor < 0.05) .

- Reaction Optimization : Employ Design of Experiments (DoE) to assess variables (temperature, solvent polarity) .

- Bioactivity Screening : Pair in vitro assays (e.g., MTT for cytotoxicity) with computational models to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.